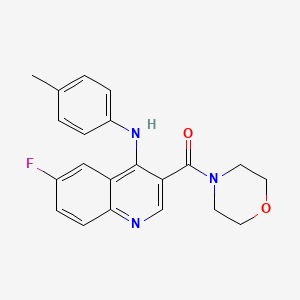

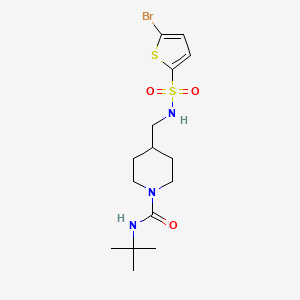

6-Benzyloxy-benzothiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

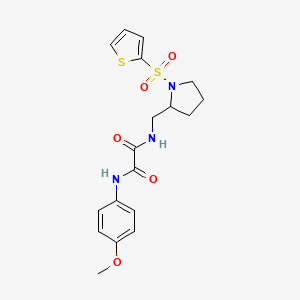

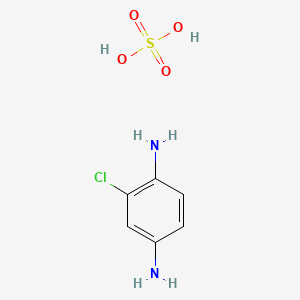

6-Benzyloxy-benzothiazol-2-ylamine is a chemical compound with the molecular formula C14H12N2OS . Its molecular weight is 256.32 g/mol . It is used in laboratory settings for the synthesis of substances .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures can be examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, have been found to have diverse chemical reactivity. They can undergo a variety of reactions, including reduction, alkylation, and reductive amination . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to 6-Benzyloxy-benzothiazol-2-ylamine, have been synthesized and shown to effectively inhibit corrosion of carbon steel in acidic environments. These derivatives offer higher inhibition efficiencies and stability compared to other inhibitors in the benzothiazole family, suggesting their potential in corrosion protection applications (Hu et al., 2016).

Modification of Biologically Active Compounds

Research into modifying biologically active compounds with fluorine-containing heterocycles, including 6-(trifluoromethoxy)benzothiazol-2-ylamine, explored their impact on neuronal receptors and neurotransmitter release and reuptake. This indicates potential applications in neurological research and therapy (Sokolov et al., 2017).

Antibacterial and Antifungal Activities

Compounds derived from 2-Aminobenzothiazole, a close relative to this compound, were tested for antibacterial and antifungal activities, showing good to moderate efficacy against several microorganisms. This suggests potential applications in developing new antimicrobial agents (Chavan & Pai, 2007).

Organic Synthesis

The use of benzothiazole derivatives in organic synthesis was illustrated through the preparation of unsaturated α-acyloxybenzothiazoleamides via the Passerini three-component reaction. This highlights its utility in synthesizing complex organic molecules (Sheikholeslami-Farahani & Shahvelayati, 2013).

Anticancer Research

A study on 4-thiazolidinones containing the benzothiazole moiety showed antitumor screening against various cancer cell lines, indicating the potential of benzothiazole derivatives in anticancer drug development (Havrylyuk et al., 2010).

Mechanism of Action

While the specific mechanism of action for 6-Benzyloxy-benzothiazol-2-ylamine is not mentioned in the retrieved papers, benzothiazole derivatives have been found to possess a wide range of biological properties. They have been used in the development of various therapeutics due to their structural diversity and pharmacological properties .

Safety and Hazards

While specific safety and hazard information for 6-Benzyloxy-benzothiazol-2-ylamine was not found in the retrieved papers, it’s important to handle all chemical compounds with care, following appropriate safety protocols. It’s recommended to use personal protective equipment, work in a well-ventilated area, and avoid release to the environment .

Future Directions

Benzothiazole derivatives, including 6-Benzyloxy-benzothiazol-2-ylamine, have shown potential in various fields of research, particularly in the development of new therapeutics . Future research could focus on exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in medicinal chemistry .

properties

IUPAC Name |

6-phenylmethoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWISUPGDHAXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

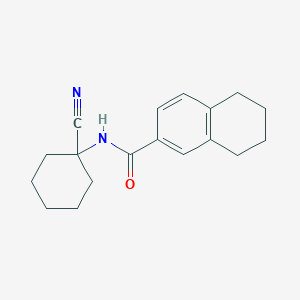

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)

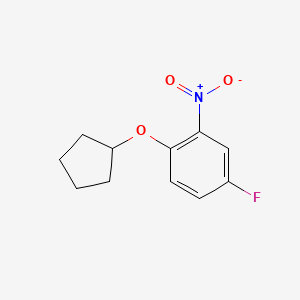

![3-[(1H-Benzimidazol-2-ylmethyl)thio]propanenitrile](/img/structure/B2665288.png)

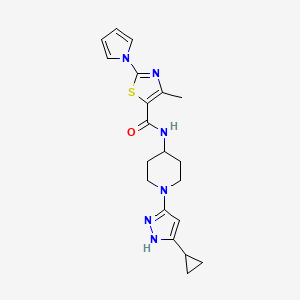

![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)